![molecular formula C25H35BrO2 B14262415 4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl CAS No. 134254-01-6](/img/structure/B14262415.png)
4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with a bromododecyl ether and a methoxy group, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl typically involves the reaction of 4-methoxy-1,1’-biphenyl with 12-bromododecanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the etherification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the biphenyl core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction: Dehalogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The bromododecyl chain can insert into lipid bilayers, affecting membrane properties, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(12-Chlorododecyl)oxy]-4’-methoxy-1,1’-biphenyl
- 4-[(12-Iodododecyl)oxy]-4’-methoxy-1,1’-biphenyl
- 4-[(12-Bromododecyl)oxy]-4’-hydroxy-1,1’-biphenyl
Uniqueness
4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl is unique due to the presence of the bromine atom, which can participate in specific substitution reactions not possible with other halogens. Additionally, the methoxy group provides distinct electronic properties that influence the compound’s reactivity and interactions.
Eigenschaften
CAS-Nummer |
134254-01-6 |
|---|---|
Molekularformel |
C25H35BrO2 |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
1-(12-bromododecoxy)-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C25H35BrO2/c1-27-24-16-12-22(13-17-24)23-14-18-25(19-15-23)28-21-11-9-7-5-3-2-4-6-8-10-20-26/h12-19H,2-11,20-21H2,1H3 |
InChI-Schlüssel |
UHAMEWCBWKAJRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


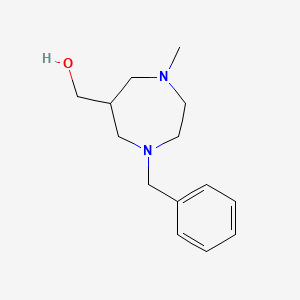
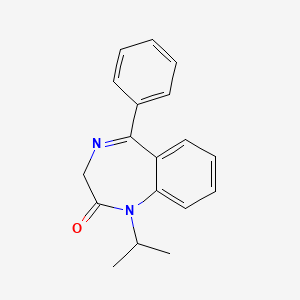
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
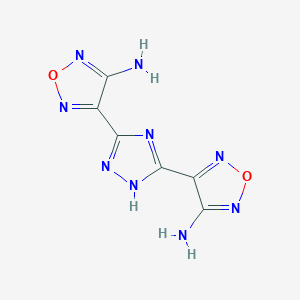
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
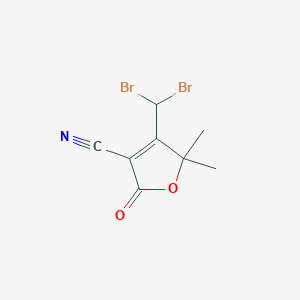
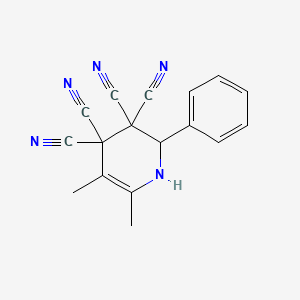
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
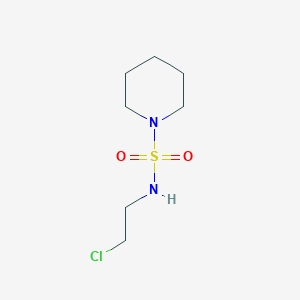
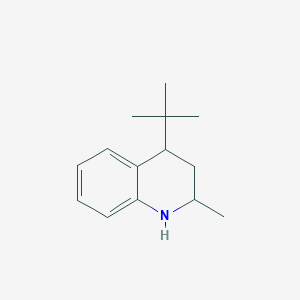
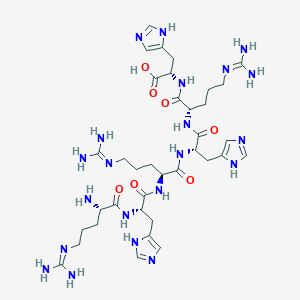
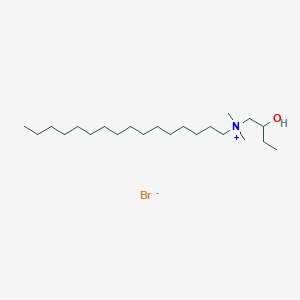
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
